molecular formula C42H72O13 B10818322 S-Ginsenoside Rg3

S-Ginsenoside Rg3

Cat. No.: B10818322
M. Wt: 785.0 g/mol
InChI Key: RWXIFXNRCLMQCD-URZSDEFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Ginsenoside Rg3: is a bioactive compound derived from the root of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the family of ginsenosides, which are triterpene saponins known for their diverse pharmacological properties. This compound has gained significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: : S-Ginsenoside Rg3 can be synthesized through the biotransformation of other ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. This process involves the cleavage of glycosidic bonds by gut microbes, resulting in the formation of this compound . Additionally, it can be prepared through a steaming process where white ginseng is steamed at 98°C for 30 hours, dried, and then steamed again for another 30-45 hours .

Industrial Production Methods: : Industrial production of this compound often involves the use of biotechnological methods, including the use of engineered microbial systems to enhance the yield of this compound. Advances in metabolic engineering have enabled the large-scale production of rare ginsenosides, including this compound, by optimizing the biosynthetic pathways in microorganisms such as Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: : S-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form other ginsenosides such as ginsenoside Rk1 and Rg5 through the cleavage of glycosidic bonds .

Common Reagents and Conditions: : The transformation of ginsenosides often occurs under mild acidic conditions, which facilitate the cleavage of glycosidic bonds. Common reagents used in these reactions include acids and enzymes that catalyze the hydrolysis of glycosidic bonds .

Major Products: : The major products formed from the reactions of this compound include ginsenoside Rk1 and Rg5, which are also known for their pharmacological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1

InChI Key

RWXIFXNRCLMQCD-URZSDEFGSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C

Origin of Product

United States

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